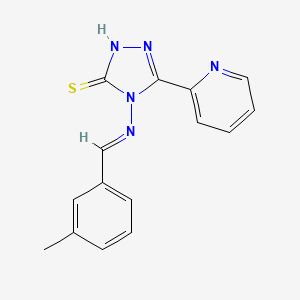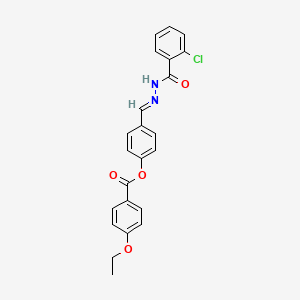![molecular formula C22H17BrN4OS B12014429 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12014429.png)
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-ブロモフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(4-メチルフェニル)エタノンは、芳香環、トリアゾール、スルファニル基を独特な組み合わせで特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[4-(4-ブロモフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(4-メチルフェニル)エタノンの合成は、通常、市販の前駆体から開始される複数のステップを伴います。重要なステップには以下が含まれます。
トリアゾール環の形成: これは、ヒドラジン誘導体と適切なニトリルを酸性または塩基性条件下で反応させることにより、環化反応によって達成できます。
ブロモフェニル基とピリジル基の導入: これらの基は、多くの場合、臭素化された芳香族化合物とピリジン誘導体を使用する求核置換反応によって導入できます。
スルファニル結合の形成: このステップは、穏やかな条件下でトリアゾール中間体とチオール含有化合物を反応させることを伴います。
エタノンとの最終的なカップリング: 最終生成物は、触媒条件下で中間体と4-メチルフェニルエタノンをカップリングさせることにより得られます。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、自動合成プラットフォームの使用が含まれ、生産を効率的にスケールアップすることが可能になります。
化学反応の分析
反応の種類
2-{[4-(4-ブロモフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(4-メチルフェニル)エタノンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: スルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化できます。
還元: この化合物は、水素化アルミニウムリチウムなどの還元剤を使用して、臭素原子を除去するか、トリアゾール環を修飾することができます。
置換: ブロモフェニル基は、さまざまな求核剤で求核置換反応を起こすことができ、新しい誘導体の生成につながります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸、その他の過酸化物。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的接触水素化。
置換: 塩基性または酸性条件下でアミン、チオール、アルコキシドなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、還元されたトリアゾール誘導体、さまざまな置換された芳香族化合物などがあります。
科学研究への応用
2-{[4-(4-ブロモフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(4-メチルフェニル)エタノンは、いくつかの科学研究への応用があります。
医薬品化学: 薬物設計におけるファーマコフォアとしての可能性について、特に抗炎症、抗菌、抗がん特性について研究されています。
材料科学: この化合物の独特の構造により、特定の電子または光学特性を持つ新規材料の開発に向けた候補となります。
化学研究: より複雑な分子の合成のためのビルディングブロックとして、および化学反応の機構研究におけるプローブとして役立ちます。
科学的研究の応用
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies of chemical reactions.
作用機序
2-{[4-(4-ブロモフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(4-メチルフェニル)エタノンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節することができます。たとえば、特定の酵素の活性部位に結合することで、基質へのアクセスを遮断し、酵素活性を低下させる可能性があります。関与する経路には、がん細胞のアポトーシスや微生物の増殖阻害などの望ましい生物学的効果をもたらすシグナル伝達カスケードが含まれます。
類似化合物の比較
類似化合物
- 2-{[4-(4-クロロフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(4-メチルフェニル)エタノン
- 2-{[4-(4-フルオロフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(4-メチルフェニル)エタノン
- 2-{[4-(4-メチルフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(4-メチルフェニル)エタノン
独自性
2-{[4-(4-ブロモフェニル)-5-(3-ピリジル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(4-メチルフェニル)エタノンの独自性は、臭素置換基にあります。これは、反応性と生物活性を大幅に影響を与える可能性があります。臭素原子の存在により、化合物がハロゲン結合に関与する能力が向上し、生物学的標的への結合親和性が潜在的に高まります。さらに、トリアゾール基とスルファニル基の組み合わせにより、薬物設計と材料科学への応用において、さらなる機能化と最適化のための汎用性の高い足場が提供されます。
類似化合物との比較
Similar Compounds
- 2-{[4-(4-Chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone
- 2-{[4-(4-Fluorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone
- 2-{[4-(4-Methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone
Uniqueness
The uniqueness of 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone lies in its bromine substituent, which can significantly influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets. Additionally, the combination of the triazole and sulfanyl groups provides a versatile scaffold for further functionalization and optimization in drug design and material science applications.
特性
分子式 |
C22H17BrN4OS |
|---|---|
分子量 |
465.4 g/mol |
IUPAC名 |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C22H17BrN4OS/c1-15-4-6-16(7-5-15)20(28)14-29-22-26-25-21(17-3-2-12-24-13-17)27(22)19-10-8-18(23)9-11-19/h2-13H,14H2,1H3 |
InChIキー |
MHBPBNIXHKPVHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014376.png)


![4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12014388.png)
![N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014392.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12014399.png)
![2-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12014406.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12014410.png)

![N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014428.png)
![(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014434.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014442.png)
